3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid is an organic compound that features a fluorine atom and a nitro group attached to a benzene ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid typically involves the nitration of 2-fluorophenylacetic acid followed by a series of chemical reactions to introduce the hydroxypropanoic acid group. One common method involves treating a solution of 2-fluorophenylacetic acid with nitric acid under controlled conditions to yield the nitro derivative. This intermediate is then subjected to further reactions to introduce the hydroxypropanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The hydroxypropanoic acid moiety can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-3-nitrophenyl)acetic acid: This compound shares a similar structure but lacks the hydroxypropanoic acid moiety.
4-Fluoro-3-nitrophenylacetic acid: Another related compound with a similar aromatic ring structure but different functional groups.
Uniqueness
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid is unique due to the presence of both the fluorine and nitro groups on the benzene ring, along with the hydroxypropanoic acid moiety.
Properties
Molecular Formula |
C9H8FNO5 |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8FNO5/c10-7-4-6(11(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |
InChI Key |
DSAGUSZCQGFOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC(C(=O)O)O |
Origin of Product |
United States |
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